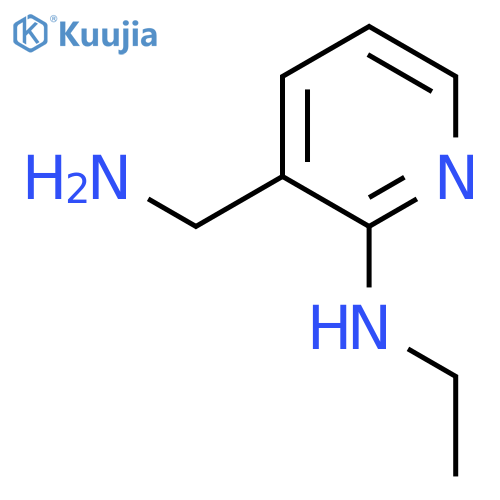Cas no 1225475-47-7 (3-(Aminomethyl)-N-ethylpyridin-2-amine)

1225475-47-7 structure
商品名:3-(Aminomethyl)-N-ethylpyridin-2-amine
CAS番号:1225475-47-7
MF:C8H13N3
メガワット:151.208921194077
MDL:MFCD16300856
CID:4782485
3-(Aminomethyl)-N-ethylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)-N-ethylpyridin-2-amine
- 3-Pyridinemethanamine, 2-(ethylamino)-
- 3-(Aminomethyl)-N-ethylpyridin-2-amine
-
- MDL: MFCD16300856
- インチ: 1S/C8H13N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2,6,9H2,1H3,(H,10,11)
- InChIKey: BGFLUXKQWIPVFZ-UHFFFAOYSA-N
- ほほえんだ: N(CC)C1C(=CC=CN=1)CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 106
- トポロジー分子極性表面積: 50.9
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-(Aminomethyl)-N-ethylpyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 214374-1g |
3-(Aminomethyl)-N-ethylpyridin-2-amine |
1225475-47-7 | 1g |
$500.00 | 2023-09-06 | ||
| Matrix Scientific | 214374-0.500g |
3-(Aminomethyl)-N-ethylpyridin-2-amine |
1225475-47-7 | 0.500g |
$400.00 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405536-250mg |
3-(Aminomethyl)-N-ethylpyridin-2-amine |
1225475-47-7 | 98% | 250mg |
¥1872.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405536-1g |
3-(Aminomethyl)-N-ethylpyridin-2-amine |
1225475-47-7 | 98% | 1g |
¥4320.00 | 2024-08-09 |
3-(Aminomethyl)-N-ethylpyridin-2-amine 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
1225475-47-7 (3-(Aminomethyl)-N-ethylpyridin-2-amine) 関連製品
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
